1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a phenyl group with a methylsulfonyl substituent
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological targets.
Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the cyclization of a suitable precursor, such as a 1,4-diamine.
Coupling of the Triazole and Pyrrolidine Rings: The triazole and pyrrolidine rings can be coupled using a suitable linker, such as a haloalkane, under basic conditions.
Introduction of the Phenyl Group with Methylsulfonyl Substituent: The phenyl group with a methylsulfonyl substituent can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The methylsulfonyl group can also participate in electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the methylsulfonyl group, which may result in different biological activity.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methylsulfonyl group, which can affect its chemical reactivity and biological properties.
Uniqueness
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is unique due to the presence of the methylsulfonyl group, which can enhance its solubility, stability, and interaction with biological targets. This makes it a valuable compound for medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(12-19)20-11-9-17-18-20/h2-3,5-6,9,11,14H,4,7-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJXLFNLRQFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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